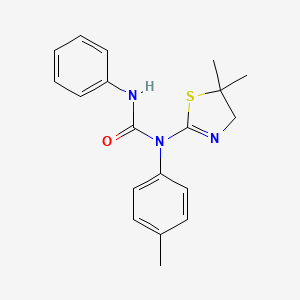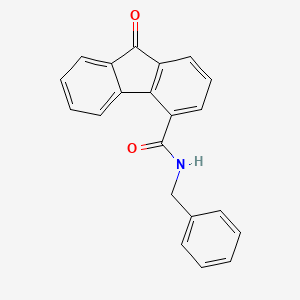![molecular formula C15H12N4O3S2 B11487061 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11487061.png)
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a unique combination of benzodioxin, thiazole, and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxin moiety, followed by the formation of the thiazole ring, and finally the thiadiazole ring. Key reagents and conditions include:
Benzodioxin Formation: The reaction of catechol with ethylene glycol in the presence of an acid catalyst to form 2,3-dihydro-1,4-benzodioxin.
Thiazole Formation: The reaction of 2-aminothiazole with appropriate aldehydes or ketones under acidic or basic conditions.
Thiadiazole Formation: The cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Application in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Use as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide
Uniqueness
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to its combination of benzodioxin, thiazole, and thiadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H12N4O3S2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C15H12N4O3S2/c1-8-13(24-19-18-8)14(20)17-15-16-10(7-23-15)9-2-3-11-12(6-9)22-5-4-21-11/h2-3,6-7H,4-5H2,1H3,(H,16,17,20) |
InChI Key |
SORWADQTIDSQKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-fluorophenyl)-6-propyl-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11487006.png)
![1,1-Diphenyl-4-[2-(pyridin-3-yl)piperidin-1-yl]but-2-yn-1-ol](/img/structure/B11487007.png)
![(2E)-1,3-benzothiazol-2-yl[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanenitrile](/img/structure/B11487008.png)
![2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11487013.png)
![N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11487018.png)
![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11487024.png)
![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-YL}methyl)-3'-(4-propoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11487029.png)

![ethyl 2-{5-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}acetate](/img/structure/B11487042.png)
![diethyl (2Z)-2-[(5-methoxy-1,2,3-trimethyl-1H-indol-6-yl)amino]but-2-enedioate](/img/structure/B11487044.png)
![{2-methoxy-6-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy}acetic acid](/img/structure/B11487047.png)
![methyl [1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B11487073.png)
